

Toxicological Profile of Methomyl on Non-Target Organisms: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl, a broad-spectrum carbamate insecticide, has been utilized globally for decades to control a wide range of agricultural pests. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and other animals.[1][2][3] This mechanism, while effective for pest control, also poses a significant toxicological risk to non-target organisms that may be exposed through various environmental pathways. This technical guide provides a comprehensive overview of the toxicological effects of **methomyl** on a variety of non-target species, including mammals, birds, fish, aquatic invertebrates, and soil-dwelling organisms. The information is presented to facilitate a thorough understanding of **methomyl**'s environmental impact and to serve as a resource for researchers and professionals in the fields of toxicology, environmental science, and drug development.

Quantitative Toxicological Data

The acute and chronic toxicity of **methomyl** to a range of non-target organisms is summarized in the following tables. These values, including LD50 (median lethal dose), LC50 (median lethal concentration), NOAEL (no-observed-adverse-effect level), and LOAEL (lowest-observed-adverse-effect level), are critical for assessing the potential risk of **methomyl** to wildlife and ecosystems.

Table 1: Acute Oral Toxicity of Methomyl to Avian and Mammalian Species



Species	Common Name	LD50 (mg/kg)	Reference(s)
Colinus virginianus	Bobwhite Quail	24.2	[4]
Anas platyrhynchos	Mallard Duck	15.9	[4]
Phasianus colchicus	Ring-necked Pheasant	15.4	[4]
Gallus gallus domesticus	Hen	28	[4]
Sturnus vulgaris	Starling	42	[4]
Agelaius phoeniceus	Red-winged Blackbird	10	[4]
Rattus norvegicus	Rat	17 - 32	[4][5]
Mus musculus	Mouse	10	[4]
Cavia porcellus	Guinea Pig	15	[4]
Odocoileus hemionus	Mule Deer	11.0 - 22.0	[4]

Table 2: Acute Toxicity of **Methomyl** to Aquatic Organisms



Species	Common Name	Test Duration	LC50/EC50 (mg/L)	Reference(s)
Oncorhynchus mykiss	Rainbow Trout	96-hour	3.4	[4]
Lepomis macrochirus	Bluegill Sunfish	96-hour	0.8	[4]
Pimephales promelas	Fathead Minnow	-	-	[6]
Daphnia magna	Water Flea	48-hour	0.0287	[4]
Various Freshwater Fish (12 species)	-	96-hour	0.3 - 6.8	[6]
Various Freshwater Crustaceans (5 species)	-	48 to 96-hour	0.0088 - 0.92	[6]
Various Freshwater Insects (3 species)	-	96-hour	0.029 - 0.06	[6]
Various Marine Fish (2 species)	-	96-hour	0.34 - 1.16	[6]
Various Marine Crustaceans (4 species)	-	96-hour	0.019 - 0.41	[6]

Table 3: Chronic Toxicity of **Methomyl** to Non-Target Organisms



Species	Common Name	Endpoint	Value	Reference(s)
Pimephales promelas	Fathead Minnow	31-day NOEC (mortality)	0.327 mg/L	[6]
Rattus norvegicus	Rat	13-week Neurotoxicity NOAEL	9.4 mg/kg bw/day	[7]
Rattus norvegicus	Rat	Acute Neurotoxicity NOAEL (gavage)	0.25 mg/kg bw	[7]
Rattus norvegicus	Rat	Acute Neurotoxicity NOAEL (diet)	1 mg/kg bw	[7]

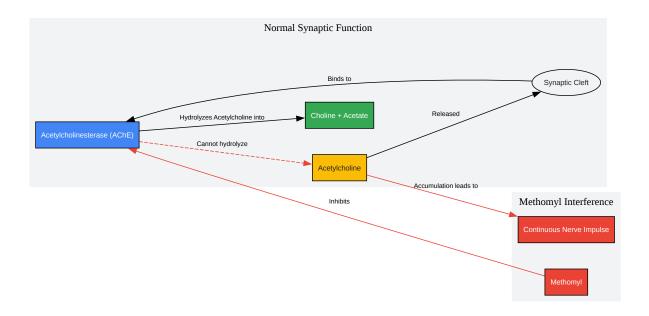
Signaling Pathways of Methomyl Toxicity

The primary mechanism of **methomyl** toxicity is the inhibition of acetylcholinesterase (AChE). [1][2][3] However, recent research has elucidated secondary toxicological pathways that contribute to its adverse effects on non-target organisms. These include the induction of oxidative stress and inflammatory responses.

Acetylcholinesterase Inhibition

Methomyl, like other carbamate insecticides, binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, which can result in tremors, convulsions, paralysis, and ultimately death due to respiratory failure.[3]





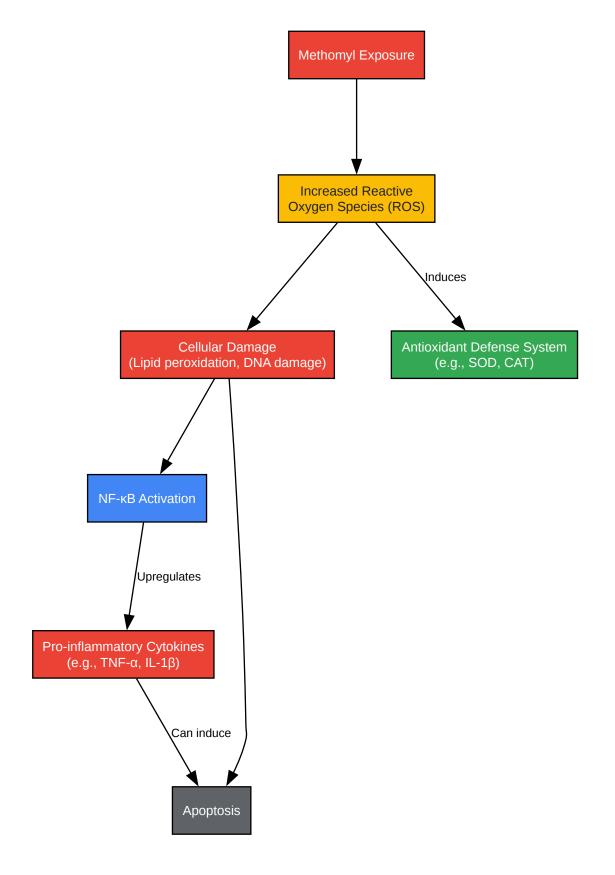
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Mechanism of Acetylcholinesterase Inhibition by Methomyl.

Oxidative Stress and Inflammatory Response

Exposure to **methomyl** has been shown to induce oxidative stress in various non-target organisms. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates. This oxidative stress can lead to cellular damage and trigger inflammatory pathways, such as the NF-kB signaling pathway, resulting in the production of pro-inflammatory cytokines.





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Methomyl-Induced Oxidative Stress and Inflammatory Pathway.



Experimental Protocols

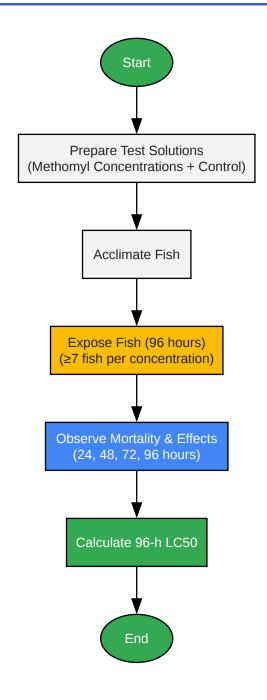
The following sections detail the methodologies for key experiments cited in the toxicological assessment of **methomyl**. These protocols are based on internationally recognized guidelines to ensure data reliability and comparability.

Fish Acute Toxicity Test (OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

- Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) are commonly used.[8][9]
- Test Conditions: Fish are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system.[10] At least five concentrations in a geometric series are used.[11]
- Procedure:
 - Prepare test solutions of methomyl at the desired concentrations and a control group with no methomyl.
 - Acclimate the fish to the test conditions.
 - Introduce a specified number of fish (at least seven per concentration) into each test chamber.[11]
 - Observe the fish for mortality and any sublethal effects at 24, 48, 72, and 96 hours.[8]
 - Record mortality data and calculate the 96-hour LC50 value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).[12]





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Workflow for Fish Acute Toxicity Test (OECD 203).

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.



- Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.[13][14]
- Test Conditions: A static test system is typically used, with at least five concentrations of the test substance.[15][16]
- Procedure:
 - Prepare test solutions of methomyl and a control.
 - Place a specified number of young daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) into test vessels containing the solutions.[16]
 - Incubate the test vessels for 48 hours under controlled conditions (temperature and light).
 - Observe and record the number of immobilized daphnids at 24 and 48 hours.
 Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
 [15]
 - Calculate the 48-hour EC50 value and its confidence limits.[17]

Earthworm Acute Toxicity Test (OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil.[18]

- Test Organism: Adult earthworms (Eisenia fetida).[18]
- Test Conditions: The test is conducted in artificial soil treated with a range of concentrations
 of the test substance.[19]
- Procedure:
 - Prepare artificial soil according to the guideline.
 - Incorporate methomyl into the soil at various concentrations. A control group with untreated soil is also prepared.[20]



- Introduce a set number of adult earthworms (e.g., 10 worms per replicate, with four replicates per concentration) into each test container.[20]
- Maintain the containers in a controlled environment for 14 days.[18]
- Assess mortality at day 7 and day 14.[18]
- Calculate the 14-day LC50 value. Sublethal effects like changes in body weight can also be recorded.[20]

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.

- Test Organism: Commonly used species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).[21][22]
- Procedure:
 - Acclimate birds to the test conditions.
 - Administer a single oral dose of **methomyl** to individual birds. A range of dose levels is used to determine the LD50.[23]
 - A control group receives a sham dose.
 - Observe the birds for mortality and signs of toxicity for at least 14 days.
 - Record mortalities and calculate the LD50 with confidence limits.[24]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity and its inhibition by compounds like **methomyl**.[25][26]

• Principle: The assay measures the product of the reaction of thiocholine (produced from the substrate acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is a yellow-colored compound.[27][28]



• Procedure:

- Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the enzyme (AChE) solution.
- In a 96-well plate, add the buffer, AChE solution, and DTNB.
- Add the test compound (methomyl) at various concentrations to the test wells and a solvent control to the control wells.
- Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the ATCI substrate.
- Measure the change in absorbance at 412 nm over time using a microplate reader.
- Calculate the rate of reaction and determine the percent inhibition of AChE activity caused by methomyl. The IC50 (concentration causing 50% inhibition) can then be calculated.
 [29]

Conclusion

Methomyl is a potent insecticide with a well-defined primary mechanism of toxicity through the inhibition of acetylcholinesterase. The quantitative data presented in this guide clearly demonstrate its high toxicity to a wide range of non-target organisms, including mammals, birds, fish, and invertebrates. Furthermore, emerging research highlights secondary toxic effects, such as the induction of oxidative stress and inflammatory responses, which contribute to its overall adverse impact. The standardized experimental protocols provided herein are essential for the consistent and reliable assessment of **methomyl**'s toxicity. A thorough understanding of this toxicological profile is crucial for conducting accurate environmental risk assessments and for the development of safer and more selective pest control agents.

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